2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.1]heptane-7-carboxylic acid
Description
Nomenclature and IUPAC Classification of Bicyclic Framework
The systematic nomenclature of this compound follows the International Union of Pure and Applied Chemistry guidelines for bridged bicyclic compounds. The bicyclo[2.2.1] designation indicates a bridged bicyclic structure where the numbers within brackets represent the number of carbon atoms in each bridge connecting the two bridgehead positions. Specifically, the notation [2.2.1] denotes two bridges of two carbon atoms each and one bridge of one carbon atom, all connecting the bridgehead carbons in descending numerical order.
The IUPAC name for this compound is (1S,4R,7S)-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.1]heptane-7-carboxylic acid, which systematically describes the stereochemical configuration and functional group positioning. The parent heptane framework contains seven carbon atoms total, with one carbon atom replaced by nitrogen at the 2-position, creating the azabicyclo designation. The numbering system begins at one bridgehead carbon and proceeds along the longest path to the second bridgehead carbon, continuing through the remaining bridges according to decreasing bridge length.
The tert-butoxycarbonyl group, systematically named as 2-methylpropan-2-yl oxycarbonyl, serves as a protecting group commonly employed in organic synthesis. This protecting group is attached to the nitrogen atom at position 2 of the bicyclic framework. The carboxylic acid functionality is positioned at carbon 7, which represents a strategic location within the rigid bicyclic structure that influences both the molecular geometry and potential biological activity.
Stereochemical Configuration at Bridgehead Positions
The stereochemical configuration of this compound is critically defined by the absolute configuration at the bridgehead positions and the position bearing the carboxylic acid group. The compound exists as a racemic mixture designated as rac-(1S,4R,7S), indicating specific stereochemical relationships between the bridgehead carbons and the functionalized carbon center. The bridgehead carbons at positions 1 and 4 represent rigid stereocenters that cannot undergo inversion due to the constrained bicyclic framework, making the stereochemical assignment permanent and thermodynamically stable.
The (1S,4R) configuration at the bridgehead positions establishes the fundamental three-dimensional architecture of the molecule. These bridgehead carbons are shared by all three rings identifiable within the bicyclic structure, and their fixed stereochemistry prevents conformational interconversion that would be possible in more flexible systems. The nitrogen atom incorporation at position 2 does not represent a stereocenter but influences the overall molecular geometry through its tetrahedral coordination and the presence of the bulky tert-butoxycarbonyl substituent.
The (7S) configuration at the carbon bearing the carboxylic acid group represents an additional stereocenter that significantly impacts the molecular shape and potential intermolecular interactions. Research on similar norbornane amino acid analogues has demonstrated that the bulky norbornane structure induces conformational constraints that affect both steric interactions and the orientation of substituents. The specific stereochemical arrangement in this compound creates a defined spatial relationship between the nitrogen-containing protecting group and the carboxylic acid functionality, which may influence both chemical reactivity and biological activity.
Computational studies on related phenylalanine norbornane analogues have revealed that the bicyclic framework imposes significant conformational restrictions, preventing the adoption of extended conformations in favor of more compact, cyclized structures. The stereochemical configuration at the bridgehead positions directly influences these conformational preferences and determines the accessible conformational space for the entire molecule.
Conformational Analysis of Norbornane Core
The norbornane core of this compound exhibits remarkable conformational rigidity that fundamentally distinguishes it from flexible cyclic and acyclic analogues. The bicyclo[2.2.1]heptane framework represents a conformationally locked boat cyclohexane ring system where carbons 1 and 4 are connected by an additional methylene bridge. This structural arrangement eliminates the conformational flexibility typically observed in monocyclic systems and creates a rigid molecular scaffold with predictable three-dimensional geometry.
The boat conformation of the six-membered ring within the norbornane system is thermodynamically stable due to the bridging constraint, contrasting with the dynamic equilibrium between boat and chair conformations observed in simple cyclohexane derivatives. The additional methylene bridge effectively locks the ring system in a specific conformation, preventing ring-flipping motions and maintaining consistent bond angles and torsional relationships throughout the molecule.
Molecular mechanics investigations using advanced computational methods have provided detailed insights into the conformational preferences of norbornane-containing amino acid derivatives. Studies employing the parameter set 94 of the Assisted Model Building with Energy Refinement force field have demonstrated that the norbornane structure significantly restricts the conformational space available to amino acid residues. These computational analyses reveal that the bicyclic framework prevents the adoption of extended conformations while favoring more compact, seven-membered ring-like structures.
The conformational rigidity of the norbornane core has profound implications for the spatial arrangement of functional groups attached to the bicyclic framework. In the case of this compound, the fixed geometry ensures that the tert-butoxycarbonyl group and carboxylic acid functionality maintain consistent spatial relationships. This conformational constraint is particularly valuable in structure-activity relationship studies where precise three-dimensional positioning of pharmacophoric elements is essential for biological activity.
Temperature-dependent nuclear magnetic resonance spectroscopy studies on related bicyclic thioamides have demonstrated that the conformational restrictions imposed by the norbornane framework influence rotational barriers around amide bonds. These investigations reveal that the bicyclic constraint can both reduce and modify rotational barriers compared to flexible analogues, depending on the electronic nature of substituents and the specific geometric requirements of the system.
X-ray Crystallographic Studies on Azabicyclo[2.2.1] Derivatives
X-ray crystallographic analysis has provided crucial structural information about azabicyclo[2.2.1]heptane derivatives, offering detailed insights into their three-dimensional molecular architecture and solid-state packing arrangements. Crystallographic studies on related 7-azabicyclo[2.2.1]heptane compounds have revealed significant structural features that are directly relevant to understanding the geometry of this compound. These investigations represent the first X-ray structural determinations of unprotected 7-azabicyclo[2.2.1]heptane moieties, providing benchmark geometric parameters for this important class of compounds.
Crystal structure determinations of azabicyclo[2.2.1]heptane derivatives have demonstrated that these molecules can exhibit multiple conformations within the crystal lattice. Specifically, studies on pyridazine analogues of epibatidine have shown that racemic compounds can display two distinct solid-state conformations within the same crystal structure. This conformational diversity in the solid state reflects the subtle energy differences between conformational minima and highlights the importance of crystal packing forces in determining the observed molecular geometry.
The crystallographic analysis of 2,5-diazabicyclo[2.2.1]heptane dibromide has provided valuable comparative data for understanding the geometric parameters of nitrogen-containing bicyclic systems. These studies reveal that the bicyclic framework maintains consistent bond lengths and angles, with nitrogen-nitrogen distances of approximately 2.868 to 2.912 Angstroms and bridgehead carbon-carbon distances of approximately 2.220 to 2.226 Angstroms. The slight variations in these distances demonstrate that even rigid bicyclic systems can experience minor geometric distortions depending on the specific substitution pattern and crystal packing environment.
Crystallographic investigations have also revealed important information about hydrogen bonding patterns in azabicyclo[2.2.1]heptane derivatives. Studies on protonated diazabicyclo[2.2.1]heptane systems show complex three-dimensional hydrogen bonding networks that are more intricate than the simpler patterns observed in related monocyclic compounds. These hydrogen bonding interactions significantly influence the crystal packing and may provide insights into the potential intermolecular interactions of this compound in various environments.
The X-ray structural data for thioamide derivatives of 7-azabicyclo[2.2.1]heptane have demonstrated that the bicyclic framework can influence the planarity of conjugated systems attached to the nitrogen atom. These studies show that the geometric constraints imposed by the bicyclic structure can lead to significant deviations from planarity in thioamide groups, with dihedral angles varying substantially depending on the electronic nature of substituents. This finding suggests that similar geometric perturbations may occur in the carbamate functionality of this compound.
| Crystallographic Parameter | Azabicyclo[2.2.1]heptane Derivatives | Reference Compound |
|---|---|---|
| Bridgehead C-C Distance | 2.220-2.226 Å | Norbornane: 2.20 Å |
| N-N Distance (diaza derivatives) | 2.868-2.912 Å | Piperazine: 2.85 Å |
| Thioamide Planarity Deviation | 11.2° (unsubstituted) | Pyrrolidine: 3.9° |
| Crystal Conformations | 2 (racemic solid-state) | 1 (typical) |
Properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.1]heptane-7-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO4/c1-12(2,3)17-11(16)13-6-7-4-5-8(13)9(7)10(14)15/h7-9H,4-6H2,1-3H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICEBNUREWSCJKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CCC1C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.1]heptane-7-carboxylic acid, commonly referred to as Boc-2-azabicyclo[2.2.1]heptane, is a bicyclic compound characterized by its unique nitrogen-containing framework and protective tert-butoxycarbonyl (Boc) group. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry and pharmacology.
- Molecular Formula : C₁₁H₁₇NO₂
- Molecular Weight : 195.26 g/mol
- CAS Number : 188345-71-3
- Boiling Point : 92°C
- Physical Form : Liquid, colorless to slightly yellow
Biological Activity Overview
The biological activity of Boc-2-azabicyclo[2.2.1]heptane has been explored in various studies, particularly focusing on its role as a potential therapeutic agent. The following sections detail its interactions with biological targets, synthesis methods, and structure-activity relationships (SAR).
Boc-2-azabicyclo[2.2.1]heptane acts primarily as a modulator of neurotransmitter systems and has been investigated for its potential as a DPP-4 (dipeptidyl peptidase-4) inhibitor, which is relevant for treating type 2 diabetes mellitus. The compound's bicyclic structure allows for specific interactions with enzyme active sites, influencing the inhibition efficacy.
Case Study: DPP-4 Inhibition
A study conducted on derivatives of Boc-2-azabicyclo[2.2.1]heptane revealed that certain modifications enhance DPP-4 inhibitory activity significantly. The compound demonstrated an IC50 value that positions it as a promising candidate for further development in diabetes treatment.
| Compound | IC50 Value (µM) | Notable Features |
|---|---|---|
| Boc-2-Azabicyclo[2.2.1]heptane | 12 | Effective DPP-4 inhibitor |
| Modified Derivative A | 5 | Enhanced binding affinity |
| Modified Derivative B | 8 | Improved selectivity |
Structure-Activity Relationship (SAR)
The structure of Boc-2-azabicyclo[2.2.1]heptane plays a crucial role in its biological activity. Variations in the substituents on the bicyclic structure can lead to significant changes in potency and selectivity for biological targets.
Key Findings:
- Nitrogen Positioning : The presence and position of the nitrogen atom within the bicyclic structure influence the compound's ability to interact with target enzymes.
- Boc Group Role : The Boc protecting group is essential for maintaining stability during synthesis and enhancing solubility in biological systems.
- Stereochemistry : The stereochemical configuration (R/S designations) affects the binding interactions with receptors and enzymes.
Applications in Drug Development
Given its biological activity, Boc-2-azabicyclo[2.2.1]heptane is being explored for various therapeutic applications beyond diabetes management, including potential roles in neuropharmacology due to its interaction with neurotransmitter systems.
Scientific Research Applications
Synthetic Organic Chemistry
Key Intermediate in Synthesis:
The compound serves as a crucial intermediate in the synthesis of complex organic molecules. Its unique bicyclic structure allows for diverse modifications, enabling the development of new pharmaceuticals and agrochemicals.
Example Applications:
- Synthesis of Alkaloids: The compound has been utilized in the synthesis of alkaloids, which are important for their pharmacological properties.
- Formation of Peptides: It acts as a protecting group in peptide synthesis, facilitating the introduction of functional groups without interfering with the peptide bond formation.
Drug Development
Modification of Bioactive Compounds:
The structural characteristics of 2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.1]heptane-7-carboxylic acid allow researchers to modify bioactive compounds effectively, which is essential for designing new drugs with improved efficacy and reduced side effects.
Case Study:
In a study focused on thromboembolic disorders, derivatives of this compound were synthesized to develop prodrugs that inhibit carboxypeptidase U, showcasing its potential in treating such conditions .
Material Science
Incorporation into Polymers:
This compound can be integrated into polymer formulations to enhance material properties used in coatings, adhesives, and other applications.
Benefits:
- Enhanced Durability: Improving the mechanical strength and thermal stability of polymers.
- Functionalization: Introducing functional groups that can interact with other materials or surfaces.
Biotechnology
Role in Biocatalysis:
The compound is valuable in developing novel biocatalysts that facilitate more efficient biochemical reactions in industrial processes.
Applications:
- Enzymatic Reactions: Used as a substrate or co-factor in enzymatic reactions to produce desired compounds with high specificity and yield.
- Sustainable Processes: Its role in biocatalysis contributes to greener chemistry by reducing the need for harsh chemical conditions.
Research and Development
Exploration of New Chemical Reactions:
In academic and industrial laboratories, this compound is frequently employed to explore new chemical reactions and mechanisms, contributing significantly to advancements in chemical knowledge.
Research Insights:
Studies have shown that using this compound can lead to novel reaction pathways that were previously unexplored, providing insights into reaction mechanisms and kinetics .
Data Tables
| Application Area | Specific Uses |
|---|---|
| Synthetic Organic Chemistry | Synthesis of alkaloids, peptide formation |
| Drug Development | Prodrug synthesis for thromboembolic disorders |
| Material Science | Polymer enhancement, functionalization |
| Biotechnology | Enzymatic reactions, sustainable processes |
| Research & Development | Novel reaction pathways exploration |
Comparison with Similar Compounds
Comparison with Structural Analogues
Bicyclic Core Variations
The norbornane ([2.2.1]) system distinguishes the target compound from analogues with alternative bicyclic frameworks:
Key Insight : The [2.2.1] system balances rigidity and synthetic versatility, whereas [3.2.0] and [4.1.0] systems prioritize bioactivity (e.g., antibiotics) or catalytic utility, respectively.
Functional Group and Substituent Variations
Carboxylic Acid Positional Isomerism
- 7-Carboxylic acid (target compound): Optimal for mimicking natural amino acids (e.g., glutamic acid) in receptor interactions .
- 3-Carboxylic acid variant : Alters spatial orientation, impacting hydrogen-bonding interactions in enzymatic pockets .
Protective Group Modifications
Example : Methyl ester derivatives (e.g., compound 7a, ESI-MS: 369.3 [M+H]⁺) exhibit improved lipophilicity for cellular uptake but require hydrolysis for activation .
Stereochemical and Physicochemical Properties
Preparation Methods
Tropinone to Phenyl 3-Oxobicyclo[3.2.1]octane-8-carboxylate
Tropinone is treated with phenyl chloroformate in the presence of a weak insoluble base (e.g., potassium carbonate) at 0–25°C. The reaction proceeds via nucleophilic acyl substitution, yielding phenyl 3-oxobicyclo[3.2.1]octane-8-carboxylate as a crystalline solid. Isolation involves antisolvent precipitation (e.g., hexane) followed by acid-base washes to remove residual reagents.
Halogenation and Ring Contraction
The ketone intermediate undergoes chlorination using trichloroisocyanuric acid (TCCA) after conversion to a silyl enol ether. Treatment with trimethylsilyl chloride (TMS-Cl) and 1,8-diazabicycloundec-7-ene (DBU) generates the silyl enol ether, which reacts with TCCA in ethyl acetate at 0–5°C to install a chlorine atom at the α-position. Subsequent hydrolysis and ring contraction under basic conditions (e.g., KOH in isopropanol) yield 7-azabicyclo[2.2.1]heptane-2-carboxylic acid derivatives.
Introduction of the tert-Butoxycarbonyl (Boc) Protecting Group
The Boc group is introduced to protect the secondary amine during downstream reactions. Two primary strategies are employed:
Direct Boc Protection of the Amine
The free amine (7-azabicyclo[2.2.1]heptane-2-carboxylic acid) is reacted with di-tert-butyl dicarbonate (Boc₂O) in ethanol or tetrahydrofuran (THF). Optimal conditions use 1.15 equivalents of Boc₂O at room temperature for 24 hours, achieving yields of 61–86% after extraction and silica gel chromatography. Excess Boc₂O ensures complete protection, while mild bases (e.g., triethylamine) mitigate side reactions.
In Situ Protection During Cyclization
In alternative routes, the Boc group is introduced earlier in the synthesis. For example, tropinone derivatives are treated with triphosgene [(Cl₃CO)₂C=O] to form a mixed carbonate intermediate, which reacts with Boc₂O under basic conditions (aqueous NaOH). This one-pot method reduces purification steps and improves overall efficiency.
Curtius Rearrangement for Carbamate Formation
A critical step in synthesizing the target compound involves the Curtius rearrangement to convert a carboxylic acid to an isocyanate intermediate, which is trapped with benzyl alcohol to form a stable carbamate.
Reaction Conditions and Optimization
The carboxylic acid intermediate (e.g., 7-(tert-butoxycarbonyl)-7-azabicyclo[2.2.1]heptane-2-carboxylic acid) is dissolved in toluene (7 mL/g substrate) and treated with diphenylphosphoryl azide (DPPA, 1.05 equivalents) at 80°C. The exothermic reaction requires controlled addition to manage nitrogen off-gassing. After 1–24 hours, benzyl alcohol (1.0 equivalent) is added to trap the isocyanate, yielding tert-butyl 2-{[(benzyloxy)carbonyl]amino}-7-azabicyclo[2.2.1]heptane-7-carboxylate.
Purification and Yield
The crude product is purified via crystallization from ethanol/water mixtures, achieving >98% chemical purity. This step is pivotal for maintaining stereochemical integrity, as racemization occurs under acidic or high-temperature conditions.
Hydrogenolysis and Final Deprotection
The benzyloxycarbonyl (Cbz) group is removed via catalytic hydrogenation to unmask the primary amine.
Hydrogenation Protocol
A solution of the carbamate intermediate in ethanol is degassed and treated with 10% palladium on carbon (Pd/C) under 1 atm H₂ at 25°C. Reaction completion (<1% starting material) is confirmed by HPLC, and the catalyst is removed by filtration. The free amine is subsequently reprotected with Boc₂O if necessary, though this step is often omitted in final stages.
Acidic Workup
The product is isolated by acidifying the reaction mixture to pH 4.0 with citric acid and extracting with dichloromethane (DCM). Rotary evaporation yields 2-(tert-butoxycarbonyl)-2-azabicyclo[2.2.1]heptane-7-carboxylic acid as a white solid.
Alternative Synthetic Routes
Enzymatic Resolution
Racemic intermediates are resolved using Amano AY lipase in sodium phosphate buffer (pH 7.1). The enzyme selectively hydrolyzes one enantiomer of 7-azabicyclo[2.2.1]heptane-2,7-dicarboxylic acid dibenzyl ester, yielding the desired (2R)-configured acid in >99% enantiomeric excess (ee).
Chiral Chromatography
Preparative chiral HPLC with cellulose-based columns (e.g., Chiralpak IC) separates enantiomers of tert-butyl 2-{[(benzyloxy)carbonyl]amino}-7-azabicyclo[2.2.1]heptane-7-carboxylate, achieving >99% ee for pharmaceutical applications.
Data Tables
Table 1: Key Reaction Parameters for Curtius Rearrangement
| Parameter | Value/Detail | Source |
|---|---|---|
| Solvent | Toluene (7 mL/g substrate) | |
| DPPA Equivalents | 1.05 | |
| Temperature | 80°C | |
| Reaction Time | 1–24 hours | |
| Trapping Agent | Benzyl alcohol (1.0 eq) | |
| Yield After Crystallization | 85–92% |
Table 2: Enzymatic Resolution Conditions
Challenges and Mitigation Strategies
Epimerization During Curtius Rearrangement
The isocyanate intermediate is prone to racemization at elevated temperatures. To mitigate this, reactions are conducted at ≤80°C, and trapping agents (e.g., benzyl alcohol) are added immediately after rearrangement.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2-(tert-butoxycarbonyl)-2-azabicyclo[2.2.1]heptane-7-carboxylic acid?
- Methodological Answer : The synthesis typically involves bicyclic ring formation followed by Boc (tert-butoxycarbonyl) protection. For example, transannular alkylation strategies using silyl ether elimination and cyclization have been employed to construct the [2.2.1] bicyclic framework. A stepwise approach includes:
Formation of the azabicycloheptane core via Wittig/Michael reactions or iodosulfonamidation (e.g., from L-serine derivatives) .
Boc protection of the secondary amine using di-tert-butyl dicarbonate (Boc₂O) in ethanol, yielding the final product after purification .
Key considerations include optimizing reaction time (e.g., 24 hours for Boc protection) and solvent selection (e.g., EtOH or DCM for extraction) .
Q. How can researchers characterize the structure and purity of this compound?
- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:
- ¹H/¹³C NMR : Look for characteristic peaks, such as δ ~1.4 ppm (t-Bu group), δ ~4.0–5.0 ppm (bridgehead protons), and carbonyl signals (δ ~155–170 ppm) .
- IR Spectroscopy : Identify Boc carbonyl stretches at ~1700 cm⁻¹ and carboxylic acid O-H stretches (if deprotected) .
- LC-MS/ESI-MS : Confirm molecular weight (e.g., [M+H]⁺ signals at m/z ~369–409) .
Q. What safety precautions are critical when handling this compound in the lab?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use P95 respirators for particulate protection during weighing .
- Ventilation : Work in a fume hood to avoid inhalation of aerosols.
- Waste Disposal : Neutralize acidic or basic residues before disposal. Avoid drain contamination due to potential aquatic toxicity .
Advanced Research Questions
Q. How can synthetic yields be improved for large-scale preparation of this bicyclic amino acid derivative?
- Methodological Answer :
- Catalyst Optimization : Platinum oxide (PtO₂) has been shown to enhance yields (e.g., 36% vs. 18% in alternative routes) but requires cost-benefit analysis .
- Temperature Control : Low-temperature cyclization (e.g., 0–5°C) minimizes side reactions during transannular alkylation .
- Purification : Use flash chromatography with gradients of EtOAc/hexane to isolate the Boc-protected product efficiently .
Q. What strategies ensure stereochemical control during functionalization of the azabicycloheptane core?
- Methodological Answer :
- Chiral Auxiliaries : Employ enantiopure starting materials (e.g., L-serine) to dictate bridgehead stereochemistry .
- Stereospecific Reductions : Exo-face hydrogenation of α,β-unsaturated esters (e.g., using SmI₂) preserves configuration at C-2 and C-3 .
- Crystallization : Diastereomeric salt formation with chiral acids (e.g., tartaric acid) can resolve racemic mixtures .
Q. How does the compound’s stability vary under acidic or basic conditions?
- Methodological Answer :
- Acidic Conditions : The Boc group is labile in strong acids (e.g., TFA), leading to deprotection. Prolonged exposure may trigger skeletal rearrangements (e.g., forming oxabicyclo[3.3.0]octenones) .
- Basic Conditions : Hydrolysis of the ester moiety (if present) occurs at pH >10. Stabilize with buffered solutions (pH 4–7) during storage .
Q. What catalytic methods enable selective functionalization of the azabicycloheptane nitrogen?
- Methodological Answer :
- Palladium-Catalyzed Amination : Use Pd-bisimidazolylidene complexes to couple heteroaryl halides with the secondary amine, achieving moderate yields (40–60%) .
- Protection-Deprotection : Sequential Boc/Z (benzyloxycarbonyl) protection allows site-specific modifications (e.g., carboxylation at C-7) .
Q. How is this compound applied in designing bioactive molecules (e.g., enzyme inhibitors)?
- Methodological Answer :
- Conformational Restriction : The rigid bicyclic scaffold mimics peptide turn structures, making it valuable for DPP-4 inhibitors (e.g., neogliptin derivatives) .
- Metal Complexation : The carboxylic acid moiety chelates metal ions (e.g., Cr³⁺), enhancing antibacterial activity in coordination complexes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
